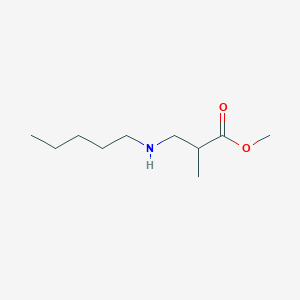

Methyl 2-methyl-3-(pentylamino)propanoate

Description

Methyl 2-methyl-3-(pentylamino)propanoate is a branched-chain amino acid derivative characterized by a methyl ester group, a secondary amine (pentylamino substituent), and a methyl branch at the β-position of the propanoate backbone. The methyl ester group enhances solubility in organic solvents, while the pentylamino moiety may influence bioavailability and receptor interactions.

Properties

IUPAC Name |

methyl 2-methyl-3-(pentylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-4-5-6-7-11-8-9(2)10(12)13-3/h9,11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLUVDACFZQZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCC(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-3-(pentylamino)propanoate can be synthesized through a series of chemical reactions involving the esterification of propionic acid with methanol . The reaction typically requires a catalyst, such as nickel carbonyl or palladium (0) complexes, to facilitate the process . The general reaction can be represented as follows: [ \text{C}_2\text{H}_4 + \text{CO} + \text{MeOH} \rightarrow \text{MeO}_2\text{CCH}_2\text{CH}_3 ]

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(pentylamino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted esters and amines

Scientific Research Applications

Methyl 2-methyl-3-(pentylamino)propanoate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex molecules.

Biology: Studied for its interactions with biological receptors and potential therapeutic effects.

Medicine: Investigated for its potential use in pain management and anti-inflammatory treatments.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-(pentylamino)propanoate involves its interaction with cannabinoid receptors in the body. It binds to these receptors, modulating their activity and influencing various physiological processes. The molecular targets include CB1 and CB2 receptors, which are part of the endocannabinoid system. This interaction can lead to effects such as pain relief, anti-inflammatory responses, and modulation of neurotransmitter release.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-methyl-3-(pentylamino)propanoate with key analogs identified in the evidence:

Key Findings and Implications

This modification is critical in prodrug design. In contrast, the methyl ester in the target compound offers better solubility in polar solvents, favoring synthetic manipulation during intermediate steps.

Amino Substituent Variations: The pentylamino group in the target compound and its tert-butyl analog contrasts with the arylthiazole-linked primary amine in the antimycobacterial derivatives from . The arylthiazole ring introduces π-π stacking capabilities and hydrogen-bonding sites, which correlate with enhanced antimycobacterial activity (MIC values as low as 1.56 µg/mL) . The absence of heterocyclic motifs in the target compound suggests a narrower scope for direct antimicrobial action but highlights its utility as a scaffold for further functionalization.

Commercial Availability and Research Relevance: Tert-butyl 2-methyl-3-(pentylamino)propanoate is listed as a commercially available research chemical (CymitQuimica), indicating its use in organic synthesis or medicinal chemistry optimization . The target compound’s synthesis pathway (unreported in the evidence) may parallel methods described for thiazole-containing analogs, such as reductive amination or esterification of α-amino acids .

Biological Activity

Overview

Methyl 2-methyl-3-(pentylamino)propanoate, a complex organic compound, is recognized for its diverse biological activities. With the molecular formula C10H21NO2, it is a methyl ester derivative of propanoic acid that features both an amino group and multiple methyl groups, contributing to its unique properties and interactions within biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized through a nucleophilic substitution reaction involving 3-methylbutan-2-amine and methyl 2-methyl-3-bromopropanoate, typically under basic conditions. This synthetic route allows for the formation of the desired product with high yields when optimized with appropriate solvents and reaction parameters.

This compound interacts with various biological receptors, notably the cannabinoid receptors CB1 and CB2. These interactions suggest a potential role in modulating pathways associated with pain, inflammation, and possibly metabolic processes. The compound's structure enables it to bind effectively to these receptors, influencing their activity and downstream signaling pathways.

2. Cannabinoid Receptor Modulation

The interaction with cannabinoid receptors implies that this compound may influence various physiological processes including appetite regulation, pain perception, and mood stabilization. The modulation of CB1 and CB2 receptors has been linked to therapeutic effects in conditions such as obesity and chronic pain.

3. Potential Anticancer Activity

While direct studies on the anticancer properties of this compound are scarce, compounds with similar structures have demonstrated activity against cancer cell lines by inhibiting cell proliferation and inducing apoptosis. This suggests a need for further investigation into its potential as an anticancer agent.

Research Findings and Case Studies

| Study/Research | Findings |

|---|---|

| BenchChem Study | This compound shows promise in enzyme interaction studies, indicating its potential role in metabolic pathways. |

| Cannabinoid Interaction Study | Demonstrated that the compound interacts with CB1 and CB2 receptors, influencing biological responses related to pain and inflammation. |

| Comparative Analysis | Similar compounds exhibit significant anti-inflammatory effects; further research is needed to evaluate the specific effects of this compound in vivo. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.